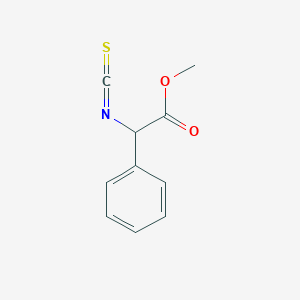
Methyl isothiocyanato(phenyl)acetate
Overview
Description
Methyl isothiocyanato(phenyl)acetate is an organosulfur compound with the chemical formula C10H9NO2S. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of isothiocyanates, which are compounds containing the functional group -N=C=S.
Mechanism of Action
Target of Action
Methyl isothiocyanato(phenyl)acetate, like other isothiocyanates, primarily targets enzymes and proteins in the body . The specific targets can vary depending on the exact structure of the isothiocyanate and the biological context.
Mode of Action
Isothiocyanates are known to interact with their targets through a process called alkylation . This involves the transfer of an alkyl group from the isothiocyanate to a target molecule, often a protein or enzyme. This can result in changes to the function of the target, potentially leading to various biological effects .
Biochemical Pathways
Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . .
Pharmacokinetics
Isothiocyanates in general are known to be readily absorbed and distributed throughout the body . They are metabolized by various enzymes and excreted primarily in the urine .
Result of Action
Isothiocyanates in general are known for theirantimicrobial, anti-inflammatory, and anticancer properties . They can regulate transcription factors, signaling pathways, cell cycle, and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . .
Biochemical Analysis
Biochemical Properties
Methyl isothiocyanato(phenyl)acetate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates . Additionally, this compound can interact with proteins containing cysteine residues, forming thiourea derivatives through nucleophilic addition . These interactions are essential for its biological activity and contribute to its antimicrobial and anticancer properties.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to regulate transcription factors and signaling pathways involved in oxidative stress and apoptosis . By modulating these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting its anticancer properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit enzymes involved in cellular metabolism, such as glutathione S-transferase, by forming covalent bonds with their active sites . This inhibition leads to the accumulation of reactive oxygen species and induces oxidative stress, ultimately resulting in cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under moderate heating conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits chemoprotective effects by inducing cytoprotective proteins and inhibiting proinflammatory responses . At high doses, this compound can cause toxic effects, including oxidative stress and apoptosis . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its synthesis and degradation. This compound is synthesized from primary amines through catalytic reactions involving sulfur and amine bases . In terms of metabolism, this compound can interact with enzymes such as glutathione S-transferase, leading to the formation of conjugates that are subsequently excreted from the body . These metabolic pathways are essential for understanding the compound’s bioavailability and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to proteins and accumulate in specific cellular compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm and nucleus . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are critical for understanding its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl isothiocyanato(phenyl)acetate can be synthesized through several methods. One common method involves the reaction of phenyl isothiocyanate with methyl acetate under controlled conditions. This reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Another method involves the use of amines and phenyl isothiocyanate via a replacement reaction. This method is advantageous due to its low toxicity, low cost, and high yield .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through column chromatography and the use of benign solvents to ensure sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl isothiocyanato(phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioureas.
Substitution: It can undergo nucleophilic substitution reactions with amines to form thioureas.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thioureas, which have various applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl isothiocyanato(phenyl)acetate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- Methyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
Uniqueness
Methyl isothiocyanato(phenyl)acetate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of the isothiocyanate group with a phenyl and acetate moiety provides it with distinct properties compared to other isothiocyanates .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 2-isothiocyanato-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9(11-7-14)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWSLEVKFWIFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B3150967.png)
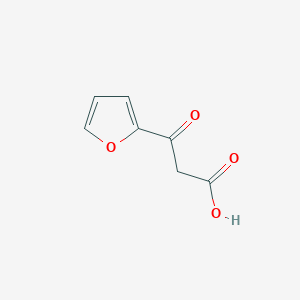

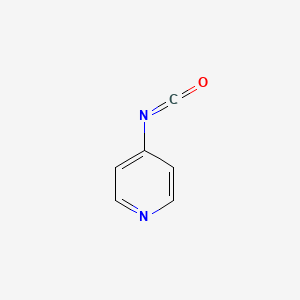
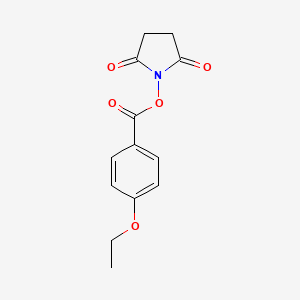
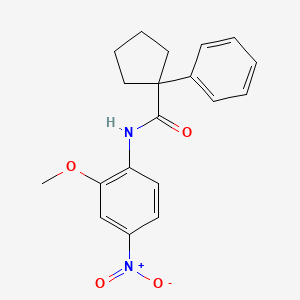
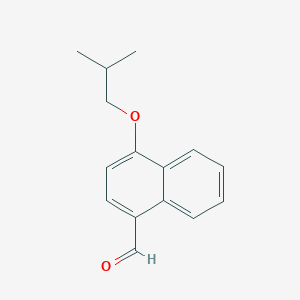
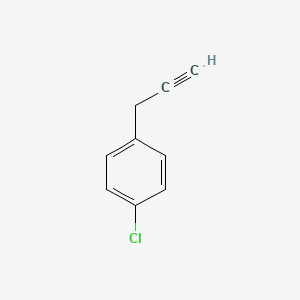
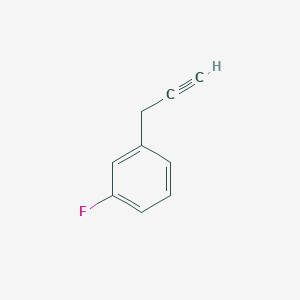



![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3151048.png)
